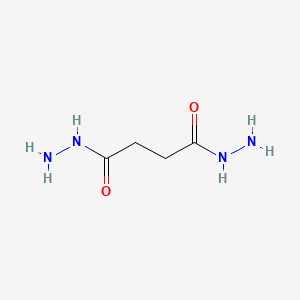

Succinic dihydrazide

描述

Significance as a Fundamental Chemical Entity in Organic Synthesis and Coordination Chemistry

Succinic dihydrazide is a cornerstone reagent in both organic synthesis and coordination chemistry. In organic synthesis, it functions as a versatile precursor for constructing a wide array of heterocyclic compounds. researchgate.netresearchgate.net Its two hydrazide groups can react with various electrophiles, leading to the formation of symmetrical bis-heterocycles, which are of significant interest in medicinal and materials chemistry. scispace.comscielo.br The reaction of this compound with dicarbonyl compounds, anhydrides, and other reagents provides a straightforward route to molecules like bis-1,3,4-oxadiazoles, bis-4-thiazolidinones, and bis-pyrazoles. researchgate.netresearchgate.netscispace.com

In coordination chemistry, this compound is recognized as a ditopic or bis-bidentate ligand. uctm.educhem-soc.si This means it possesses two separate coordinating units within the same molecule, enabling it to bind with one or two metal centers simultaneously. uctm.eduiiste.org This capability allows for the formation of both simple mononuclear complexes and more complex binuclear or polynuclear structures. uctm.educhem-soc.si The coordination typically occurs through the carbonyl oxygen atoms and the terminal amino nitrogen atoms of the hydrazide groups. chem-soc.si The flexible nature of the ethylene (B1197577) spacer between the two hydrazide functions allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. chem-soc.si

Overview of Multifaceted Research Trajectories

Research involving this compound has expanded into several distinct yet interconnected areas. A significant trajectory is its application as a cross-linking agent. chemicalcas.comresearchgate.net In polymer science, it is used to improve the mechanical properties and durability of materials such as epoxy resins, coatings, and adhesives. chemimpex.comotsukac.co.jp It can react with aldehyde or ketone groups in polymer chains, forming stable hydrazone linkages that create a cross-linked network. otsukac.co.jpcellulosechemtechnol.ro For instance, it has been used to cross-link dialdehyde (B1249045) carboxymethyl cellulose (B213188). cellulosechemtechnol.ro

Another major research focus is the synthesis and characterization of its metal complexes. chemprob.org Scientists have prepared and studied complexes of this compound with a wide range of transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), as well as alkaline earth metals like calcium(II) and magnesium(II). uctm.edunih.gov These studies investigate the structure, stability, and properties of the resulting coordination compounds. chem-soc.sinih.gov The resulting complexes exhibit diverse geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions.

Furthermore, the derivatives of this compound are a fertile ground for research in medicinal and agricultural chemistry. researchgate.netchemimpex.com Many studies focus on synthesizing new heterocyclic compounds from this compound and evaluating their biological activities. researchgate.netresearchgate.net These investigations have revealed that derivatives can exhibit antimicrobial, antifungal, and other valuable biological properties. researchgate.netresearchgate.netchemprob.orgresearchgate.net

Contextualization within Broader Chemical and Biological Sciences

The utility of this compound extends across the chemical and biological sciences. In materials science, its role as a cross-linking agent contributes to the development of advanced polymers with tailored properties for use in coatings, adhesives, and textiles. chemicalcas.comchemimpex.comcellulosechemtechnol.ro

In the biological sphere, while direct therapeutic applications are outside the scope of this review, the compound is a key starting material for creating molecules with potential biological relevance. The metal complexes derived from this compound are studied to mimic metalloproteins and understand structure-reactivity relationships in biological systems. chem-soc.si The study of its interaction with metal ions and biomolecules like amino acids provides insight into the function of enzymes and the molecular mechanisms of action for more complex metal-based drugs. iiste.org Derivatives of this compound have also been investigated as potential fungicides in agricultural applications, highlighting its relevance in crop protection research. chemimpex.comacs.orgnih.gov

Detailed Research Findings

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for synthesizing symmetrical heterocyclic systems. Its reaction with various reagents leads to a diverse range of products. For example, condensation reactions with compounds such as isatin (B1672199), phenylacetic acid, and various anhydrides have been successfully employed to create novel heterocyclic structures. researchgate.net The cyclocondensation with β-dicarbonyl compounds is a common method for producing bis-pyrazole derivatives. scispace.com

| Reagent Type | Resulting Heterocycle | Reference |

| Carbon Disulfide | bis-1,3,4-Oxadiazole | researchgate.net |

| Thioglycolic Acid | bis-4-Thiazolidinone | researchgate.net |

| 2,4-Pentanedione | bis-3,5-Dimethyl-1H-pyrazole | scispace.com |

| Isatin | N,N'-bis-(3-imino-1,3-dihydro-indolyl-2-one)succinamide | researchgate.net |

| 4-Alkoxy-1,1,1-trihaloalk-3-en-2-ones | bis-Pyrazolines / bis-1H-pyrazoles | scispace.comscielo.br |

This table illustrates the versatility of this compound in organic synthesis.

Coordination Chemistry and Metal Complexes

The ability of this compound to act as a ditopic ligand has led to extensive research on its coordination behavior with various metal ions. It can form both mononuclear and binuclear complexes, where the ligand coordinates through its carbonyl oxygen and amino nitrogen atoms. uctm.edu Spectroscopic studies, including IR and electronic spectroscopy, along with magnetic susceptibility measurements, are commonly used to elucidate the structures of these complexes. Research has shown that the metal-to-ligand ratio during synthesis can influence the stoichiometry of the resulting complex, yielding species like ML, ML₂, and M₂L. uctm.educhem-soc.si

| Metal Ion | Complex Stoichiometry (M:L) | Observed Geometry | Reference |

| Co(II) | 1.5:1, 2:1 | Tetrahedral, Octahedral | |

| Ni(II) | 1.5:1, 2:1 | Square Planar, Octahedral | |

| Cu(II) | 1:1, 2:1 | Square Planar, Tetrahedral, Octahedral | chemprob.orgresearchgate.net |

| Zn(II) | 1.5:1, 2:1 | Tetrahedral | |

| Mn(II) | 2:1 | Octahedral | chemprob.org |

| Ca(II) | 1:1, 1:2, 2:1 | Not specified | uctm.edu |

| Mg(II) | 1:1, 1:2, 2:1 | Not specified | uctm.edu |

This table summarizes the formation of various metal complexes with this compound, highlighting the diversity in stoichiometry and geometry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOMFAYPHBFMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194363 | |

| Record name | Succinic dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-43-4 | |

| Record name | Succinic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinic dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3WMY7S4LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Succinic Dihydrazide

Conventional Synthetic Approaches

Conventional methods for synthesizing succinic dihydrazide are well-established and typically involve the reaction of a succinic acid derivative with a hydrazine (B178648) source. These methods are valued for their directness and reliability.

Hydrazinolysis of Succinic Acid Derivatives

The most common conventional route to this compound is the hydrazinolysis of succinic acid or its esters. This nucleophilic acyl substitution reaction involves the attack of hydrazine on the carbonyl carbons of the succinic moiety.

One prevalent method involves the direct reaction of succinic acid with hydrazine hydrate (B1144303). buketov.edu.kz This process is typically carried out in an aqueous medium. For instance, the reaction can be performed by heating a mixture of succinic acid and hydrazine hydrate at elevated temperatures. buketov.edu.kz

Another widely used approach is the hydrazinolysis of dialkyl succinates, such as diethyl succinate (B1194679) or dimethyl succinate. google.comgoogle.com This reaction involves heating the succinate ester with hydrazine hydrate. google.com The reaction proceeds by the substitution of the alkoxy groups (-OR) of the ester with the hydrazinyl group (-NHNH2). A patent describes a method where diethyl succinate is reacted with hydrazine hydrate under reflux, followed by reactive distillation to remove the alcohol byproduct and water, leading to the formation of this compound. google.com Similarly, the use of dimethyl succinate in the synthesis of this compound has been reported. google.com

The reaction can also be carried out using succinyl chloride, which is highly reactive towards nucleophiles like hydrazine. This method can proceed under milder conditions but requires careful handling due to the corrosive and reactive nature of acid chlorides. scispace.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.

In the direct hydrazinolysis of succinic acid, a study demonstrated that conducting the reaction in an aqueous medium at 90 °C for 3 hours resulted in succinic acid conversion rates of 82–95% and this compound yields of 61–93%. buketov.edu.kz Another method involving diethyl succinate and hydrazine hydrate specified controlling the reaction temperature between 95-115°C to achieve a yield of 89%. google.com

The molar ratio of reactants is another critical factor. For the reaction of diethyl succinate with hydrazine hydrate, a molar ratio of 1:1.2 (ester to hydrazine hydrate) has been reported to be effective. google.com One patented method suggests adding methanol (B129727) to hydrazine hydrate and heating to 40-60°C before the addition of the succinate ester to control the reaction. google.com

Microwave irradiation has also been explored as a method to accelerate the synthesis. The reaction of this compound with various aromatic aldehydes has been successfully carried out using microwave radiation, which can significantly reduce reaction times. researchgate.net

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Succinic Acid | Hydrazine Hydrate | Water | 90 | 3 | 61-93 | buketov.edu.kz |

| Diethyl Succinate | Hydrazine Hydrate | - | 95-115 | 6 | 89 | google.com |

| Diethyl Succinate | Hydrazine Hydrate | Methanol | 40-60 | - | - | google.com |

Catalytic Synthesis

To improve the efficiency and sustainability of this compound synthesis, catalytic methods have been developed. These methods often offer higher yields, milder reaction conditions, and easier product separation.

Application of Ion-Exchange Resins as Catalysts

The use of ion-exchange resins as heterogeneous catalysts for the hydrazinolysis of succinic acid represents a significant advancement. buketov.edu.kz These catalysts are particularly advantageous because they can be easily separated from the reaction mixture and potentially reused. buketov.edu.kz

Research has shown that anion exchangers are effective catalysts for this reaction. buketov.edu.kzscilit.com Specifically, resins such as AV-17-8, AN-31, and AN-1 have been successfully employed. buketov.edu.kzscilit.com The hydrazinolysis of succinic acid in an aqueous medium at 90°C for 3 hours in the presence of these catalysts led to high yields of this compound. buketov.edu.kz

The highest yield, 93%, was achieved using the AV-17-8 anion exchanger. buketov.edu.kzscilit.com The use of these catalysts provides a one-step, efficient, and reusable method for the synthesis of this compound. buketov.edu.kz

| Catalyst | Succinic Acid Conversion (%) | This compound Yield (%) | Reference |

| AV-17-8 | 82-95 | 93 | buketov.edu.kzscilit.com |

| AN-31 | 82-95 | 61-93 | buketov.edu.kzscilit.com |

| AN-1 | 82-95 | 61-93 | buketov.edu.kzscilit.com |

Investigation of Process Mechanisms in Catalyzed Reactions

The mechanism of the ion-exchange resin-catalyzed hydrazinolysis of succinic acid has been investigated. It is proposed that the reaction proceeds through the formation of supramolecular complexes involving the substrates (succinic acid and hydrazine hydrate) and the functional groups of the anion exchanger. buketov.edu.kzbuketov.edu.kz

In the case of the highly effective AV-17-8 anion exchanger, which contains quaternary ammonium (B1175870) groups, the proposed mechanism involves the interaction of these fixed polymer-bound ions and hydroxyl ions with the reactants. buketov.edu.kzbuketov.edu.kz This interaction facilitates the nucleophilic attack of hydrazine on the carboxylic acid groups of succinic acid, thereby promoting the formation of this compound. buketov.edu.kzbuketov.edu.kz Infrared (IR) spectroscopic studies have provided evidence supporting this proposed mechanism. buketov.edu.kz

Regioselective Synthesis Strategies

The concept of regioselectivity in the synthesis of this compound itself is not a primary focus in the literature, as succinic acid is a symmetrical dicarboxylic acid. Therefore, the two carboxylic acid groups are chemically equivalent, and the reaction with hydrazine at either end does not lead to different constitutional isomers.

However, the term "regioselective synthesis" appears in the context of using this compound as a symmetrical building block (a "N,N-double block") for the subsequent synthesis of more complex molecules. scispace.comscielo.brscielo.br For example, this compound has been used in cyclocondensation reactions with 4-substituted 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones to produce a series of new succinyl-spaced bis-pyrazoles. scispace.comscielo.br In these reactions, the regioselectivity refers to the controlled formation of specific pyrazole (B372694) regioisomers from the reaction of the diketone with the two hydrazide functionalities of this compound. scispace.comscielo.br

For instance, the reaction of 4-methoxy-4-phenyl-1,1,1-trifluoro-3-alken-2-one with this compound in a 2:1 molar ratio in ethanol (B145695) at 80°C for 5-10 hours leads to the regioselective formation of 1,4-bis[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones. scispace.com The control of reaction conditions is crucial to achieve the desired regioselective outcome in these subsequent transformations of this compound. scispace.com

Chemical Reactivity and Derivatization Studies

Role as a Versatile Building Block in Organic Synthesis

Succinic dihydrazide's utility as a precursor in organic synthesis is well-documented. researchgate.netresearchgate.net The presence of two nucleophilic hydrazide moieties allows it to react with various electrophiles, leading to the formation of diverse and complex molecular architectures. This reactivity is particularly valuable in the construction of heterocyclic rings, which are prevalent in many biologically active molecules and functional materials. researchgate.netairo.co.in

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of bis-heterocyclic compounds, where two heterocyclic rings are linked by a succinyl moiety. This approach allows for the creation of symmetrical molecules with potentially enhanced biological or material properties.

The synthesis of bis-1,3,4-oxadiazole derivatives from this compound is a notable application of its reactivity. researchgate.netairo.co.in One common method involves the condensation of this compound with an appropriate aldehyde, such as 3-benzyloxy-benzaldehyde, in refluxing ethanol (B145695) to form a hydrazone intermediate. airo.co.in Subsequent intramolecular ring closure of this intermediate, often facilitated by an oxidizing agent like potassium permanganate (B83412) in acetone, yields the desired 1,2-Bis-[5-(3-benzyloxy-phenyl)-1,3,4-oxadiazolyl]-ethane. airo.co.in

Another approach involves the reaction of this compound with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbamate (B8719985) salt. This intermediate can then be cyclized to form bis-1,3,4-oxadiazole-2-thiol derivatives. edu.krd These methods highlight the versatility of this compound in constructing the 1,3,4-oxadiazole (B1194373) ring system, a core structure in many compounds with diverse applications. iugaza.edu.psijper.orgresearchgate.netorientjchem.org

Table 1: Synthesis of Bis-1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | 3-Benzyloxy-benzaldehyde, Potassium permanganate | 1,2-Bis-[5-(3-benzyloxy-phenyl)-1,3,4-oxadiazolyl]-ethane | airo.co.in |

| This compound | Carbon disulfide, Potassium hydroxide | Bis-1,3,4-oxadiazole-2-thiol derivatives | edu.krd |

This compound also serves as a key precursor for the synthesis of bis-4-thiazolidinone derivatives. researchgate.net A typical synthetic route involves the initial reaction of this compound with an isothiocyanate, such as phenyl isothiocyanate, to form a bis-(N-phenylhydrazine-carbothioamide) derivative. airo.co.in This intermediate then undergoes cyclization upon heating in ethanol to yield the corresponding bis-4-thiazolidinone derivative. airo.co.in

Alternatively, the condensation of this compound with aldehydes can produce bis-substituted hydrazide derivatives, which can then be treated with thioglycolic acid to afford bis-4-thiazolidinone derivatives. cu.edu.eg The 4-thiazolidinone (B1220212) ring is a significant scaffold in medicinal chemistry, and its bis-derivatives are of interest for their potential biological activities. nih.govscirp.orgnih.gov

Table 2: Synthesis of Bis-4-Thiazolidinone Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | Phenyl isothiocyanate | Bis-4-thiazolidinone derivative | airo.co.in |

| This compound | Aldehydes, Thioglycolic acid | Bis-4-thiazolidinone derivatives | cu.edu.eg |

The synthesis of bis-5-amino-3-pyrazolone derivatives can be achieved through the condensation of this compound with ethyl cyanoacetate. researchgate.net This reaction is typically carried out in a solvent such as dioxane and in the presence of a basic catalyst like piperidine. researchgate.net The resulting bis-5-amino-3-pyrazolone derivative contains two pyrazolone (B3327878) rings linked by the succinyl spacer. The pyrazolone core is a well-known pharmacophore found in numerous therapeutic agents. nih.gov

Table 3: Synthesis of Bis-5-Amino-3-Pyrazolone Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | Ethyl cyanoacetate, Piperidine | Bis-5-amino-3-pyrazolone derivative | researchgate.net |

This compound can be used to synthesize bis-1,3-dioxo-isoindole derivatives through its reaction with phthalic anhydride (B1165640). researchgate.net This reaction is typically performed by boiling the reactants in glacial acetic acid. researchgate.net The resulting product features two isoindole-1,3-dione moieties connected to the nitrogen atoms of the original dihydrazide. Isoindoline-1,3-dione is a key structural motif in various dyes and biologically active compounds. rsc.org

Table 4: Synthesis of Bis-1,3-Dioxo-Isoindole Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | Phthalic anhydride, Glacial acetic acid | Bis-1,3-dioxo-isoindole derivative | researchgate.net |

This compound is a valuable reagent for the synthesis of pyrazoline and pyrazole (B372694) derivatives. chemmethod.comchemmethod.com The cyclocondensation reaction between this compound and α,β-unsaturated ketones, such as chalcones, in a suitable solvent like acetic acid, leads to the formation of 1,4-bis(5,3-substituted-2,3-dihydro-1H-pyrazol-1-yl)butane-1,4-diones. chemmethod.comchemmethod.com The reaction typically involves refluxing the mixture for several hours. chemmethod.com

Similarly, the reaction of this compound with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones under controlled conditions can yield succinyl spacer bis-(3,5-substituted 2-pyrazolines) and their dehydrated 1H-pyrazole counterparts. scispace.comarabjchem.org The reaction conditions, such as temperature and solvent, can be adjusted to favor the formation of either the pyrazoline or the pyrazole derivative. scispace.com These nitrogen-containing heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. amazonaws.comgreenpharmacy.info

Table 5: Synthesis of Pyrazoline and Pyrazole Derivatives

| Starting Material | Reagents | Product | Reference |

| This compound | Substituted chalcones, Acetic acid | 1,4-bis(5,3-substituted-2,3-dihydro-1H-pyrazol-1-yl)butane-1,4-diones | chemmethod.comchemmethod.com |

| This compound | 4-Alkoxy-1,1,1-trihaloalk-3-en-2-ones | Succinyl spacer bis-(3,5-substituted 2-pyrazolines) and 1H-pyrazoles | scispace.comarabjchem.org |

Bis-1,3-Dioxo-Isoindole Derivatives

Formation of Schiff Bases and Dihydrazones

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemical reactivity, leading to the formation of Schiff bases and dihydrazones. These reactions typically proceed through the nucleophilic addition of the hydrazide's terminal nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form an azomethine (C=N) bond. hygeiajournal.comresearchgate.net The bifunctional nature of this compound allows for reaction at both ends, yielding symmetrical dihydrazones when reacted with a single type of aldehyde or ketone.

The condensation of this compound with various aldehydes has been extensively studied to produce a wide array of dihydrazone derivatives. These reactions are often carried out in a suitable solvent, such as ethanol, and may be heated to reflux to facilitate the reaction. nih.govmdpi.com

Salicylaldehyde (B1680747): The reaction between this compound and salicylaldehyde results in the formation of bis(2-hydroxybenzaldehyde) succinic dihydrazone. rsc.org This condensation is typically achieved by refluxing the reactants in ethanol. rsc.org The resulting dihydrazone possesses phenolic hydroxyl groups and azomethine linkages, making it a subject of interest for further studies.

Nitrosalicylaldehyde: A novel diacylhydrazone Schiff base, (N′¹E,N′⁴E)-N′¹,N′⁴-bis(2-hydroxy-5-nitrobenzylidene)succinohydrazide, has been synthesized through the condensation of this compound and nitrosalicylaldehyde. rsc.orgrsc.org This reaction highlights the ability to introduce additional functional groups, such as the nitro group, onto the resulting dihydrazone structure, which can influence its chemical and physical properties. rsc.orgrsc.org

5-Chloroisatin (B99725): The condensation of this compound with 5-chloroisatin in an alcoholic medium has been utilized in a template synthesis method to prepare macrocyclic metal complexes. researchgate.netresearchgate.netuc.pt This reaction demonstrates the utility of this compound in constructing more complex molecular architectures. researchgate.netresearchgate.net

A summary of these condensation reactions is presented in the table below.

| Aldehyde/Ketone | Reactant Ratio (Dihydrazide:Aldehyde) | Reaction Conditions | Resulting Product |

| Salicylaldehyde | 1:2 | Reflux in ethanol | bis(2-hydroxybenzaldehyde) succinic dihydrazone |

| Nitrosalicylaldehyde | 1:2 | Not specified | (N′¹E,N′⁴E)-N′¹,N′⁴-bis(2-hydroxy-5-nitrobenzylidene)succinohydrazide |

| 5-Chloroisatin | 1:2 | Alcoholic medium (template synthesis) | Macrocyclic metal complexes |

Dihydrazones derived from this compound can exist as various isomers due to the presence of C=N double bonds and rotatable single bonds. The study of these isomers is crucial for understanding their structure-property relationships.

E/Z Isomerism: The C=N double bond in hydrazones allows for the existence of E (entgegen) and Z (zusammen) geometric isomers. mdpi.com While E/Z isomerization is a known phenomenon in hydrazones, it often requires external stimuli like UV irradiation. mdpi.com The stability of the Z isomer can be enhanced by the presence of functionalities that allow for intramolecular hydrogen bonding. mdpi.commdpi.com In many dihydrazones derived from this compound, the E isomer is predominantly observed in solution, as suggested by NMR studies. mdpi.com

Rotamers: In addition to E/Z isomerism, dihydrazones can exhibit different conformations, or rotamers, due to rotation around single bonds such as C(aryl)-C, C-N, and N-N. researchgate.net In solution, particularly in solvents like DMSO-d6, these molecules can adopt several conformations while maintaining the same tautomeric form. mdpi.comresearchgate.net Spectroscopic techniques like NMR are instrumental in identifying the presence of these multiple isomers in solution. mdpi.com For instance, studies on aryl-functionalized alkyl dihydrazones have shown that while they exist in a robust trans-syn conformation in the solid state, they adopt several conformations in solution. researchgate.net

This compound also undergoes condensation reactions with cyclic anhydrides and isatin (B1672199), leading to the formation of various heterocyclic structures.

Anhydrides: The reaction of this compound with anhydrides like phthalic anhydride and 1,8-naphthalic anhydride in glacial acetic acid results in the formation of bis-1,3-dioxo-isoindole and bis-1,3-dioxo-isoquinoline derivatives, respectively. researchgate.net These reactions involve the nucleophilic attack of the hydrazide on the carbonyl carbons of the anhydride, followed by cyclization and dehydration.

Isatin: The condensation of this compound with isatin can lead to the formation of N,N'-bis-(3-imino-1,3-dihydro-indolyl-2-one)succinamide. researchgate.net This reaction typically occurs under mild conditions and can be catalyzed. researchgate.net Symmetrical bis-Schiff bases of isatin derivatives have also been synthesized by reacting succinic acid hydrazide with various isatins. wjpr.net

Structural Elucidation of Dihydrazone Isomers (E/Z Isomerism, Rotamers)

Solution and Solid-State Reactivity Under Varying Conditions

The reactivity of this compound and its derivatives can be influenced by the reaction conditions, such as the solvent and physical state (solution vs. solid).

In the solid state, the structure of dihydrazones is often well-defined, with techniques like single-crystal X-ray diffraction revealing specific conformations. researchgate.net For example, aryl-functionalized alkyl dihydrazones have been shown to adopt a trans-syn conformation in the solid state. researchgate.net

In solution, however, the molecules exhibit greater flexibility. Studies in DMSO-d6 have shown that while the fundamental tautomeric form of the hydrazone may be retained, multiple conformations arise due to rotations around single bonds. mdpi.comresearchgate.net The polarity of the solvent can also play a role in the equilibrium position of different isomers. rsc.org For instance, highly polar solvents like DMSO can influence the predominance of certain rotamers. rsc.org

The table below summarizes the different isomeric and conformational states observed for this compound derivatives.

| State | Isomerism/Conformation | Observation |

| Solid State | trans-syn conformation | Observed in aryl-functionalized alkyl dihydrazones. researchgate.net |

| Solution (DMSO-d6) | Multiple rotamers | Molecules adopt several conformations due to bond rotations. mdpi.comresearchgate.net |

| Solution | E/Z Isomerism | E isomer is typically predominant; Z isomer may be stabilized by intramolecular H-bonds. mdpi.commdpi.com |

Coordination Chemistry and Metal Complexation

Ligand Properties of Succinic Dihydrazide

The coordinating ability of this compound is rooted in its molecular structure, which features multiple potential donor atoms. This allows it to act as a flexible building block in the construction of metal-containing supramolecular structures.

Ditopic and Multidentate Ligand Characteristics

This compound is classified as a ditopic ligand, meaning it possesses two distinct coordinating units located on opposite sides of the molecule. uctm.edu This characteristic is fundamental to its ability to form not only simple mononuclear complexes but also more complex binuclear species. uctm.educhem-soc.si The presence of two hydrazide groups, each capable of coordinating to a metal ion, allows the ligand to bridge two metal centers. uctm.eduscispace.com

Furthermore, each hydrazide functional group can act as a bidentate ligand, coordinating to a metal ion through both the carbonyl oxygen and the terminal amino nitrogen atom. This chelation results in the formation of stable five-membered rings. uctm.edu The multidentate nature of this compound, therefore, arises from the combination of its two bidentate hydrazide moieties, enabling it to form strong and varied complexes with a range of metal ions. uctm.educhem-soc.si

Protonation and Deprotonation Equilibria

The coordination behavior of this compound is significantly influenced by the pH of the solution. chem-soc.si The terminal amino groups of the hydrazide moieties can be protonated in acidic conditions. chem-soc.siiipseries.org As the pH increases, these protonated groups can deprotonate, influencing the ligand's availability for metal coordination. uctm.educhem-soc.si

Moreover, this compound can undergo keto-enol tautomerism. chem-soc.siiipseries.org Under neutral or basic conditions, or upon interaction with a metal ion, the enolic form can lose a proton. chem-soc.si This deprotonation creates an anionic ligand that can form very stable complexes. The formation of various protonated, neutral, and deprotonated species in solution is a key aspect of its coordination chemistry. uctm.educhem-soc.si

Synthesis and Characterization of Metal Complexes

The versatile ligand properties of this compound have been exploited to synthesize a wide array of metal complexes with varying nuclearity and composition.

Mononuclear and Binuclear Species

Depending on the stoichiometry of the metal-to-ligand ratio and the reaction conditions, this compound can form both mononuclear and binuclear complexes. uctm.educhem-soc.si In a 1:1 or 1:2 metal-to-ligand ratio, mononuclear species are typically formed, where one or two ligand molecules coordinate to a single metal center. uctm.edu These can exist in protonated, neutral, or deprotonated forms. uctm.educhem-soc.si

When the metal-to-ligand ratio is increased to 2:1, the formation of binuclear species is favored. uctm.educhem-soc.si In these complexes, the ditopic nature of the this compound ligand is fully utilized as it bridges two metal ions. uctm.educhem-soc.si These binuclear complexes can also exist in various protonation states. chem-soc.si

| Metal-to-Ligand Ratio | Predominant Species | Description |

| 1:1, 1:2 | Mononuclear (ML, ML2) | One or two ligand molecules coordinate to a single metal ion. Can be protonated (MLH, ML2H, ML2H2) or deprotonated (MLH-1, ML2H-1). uctm.edu |

| 2:1 | Binuclear (M2L) | One ligand molecule bridges two metal ions. Can also be deprotonated (M2LH-1). uctm.educhem-soc.si |

Homo- and Heterobinuclear Complexes

The ability of this compound to form binuclear complexes extends to both homobinuclear and heterobinuclear species. Homobinuclear complexes, containing two identical metal ions, are readily synthesized by reacting the ligand with a single type of metal salt in a 2:1 molar ratio. chem-soc.si

The synthesis of heterobinuclear complexes, which contain two different metal ions bridged by the this compound ligand, has also been explored. These complexes are of particular interest as the two different metal centers can exhibit synergistic effects. The synthesis of such complexes typically involves a stepwise approach.

Ternary (Mixed-Ligand) Complexes with Co-Ligands (e.g., Amino Acids)

This compound can also participate in the formation of ternary, or mixed-ligand, complexes. In these systems, a metal ion is coordinated simultaneously to this compound (as the primary ligand) and another ligand (a co-ligand), such as an amino acid. iiste.orgiiste.orgiiste.org The formation and stability of these ternary complexes have been studied in solution using techniques like potentiometric titrations. iiste.orgiiste.orgiiste.org

The study of these mixed-ligand systems is significant as they can serve as models for more complex biological systems, such as metalloenzymes, where a metal ion is often bound to multiple different coordinating groups. iiste.org The relative stability of these ternary complexes compared to the corresponding binary complexes provides insights into the factors governing ligand-ligand interactions in the coordination sphere of a metal ion. iiste.org

| Complex Type | Description | Co-Ligand Example |

| Binary | Metal ion complexed with only this compound. | N/A |

| Ternary | Metal ion complexed with both this compound and a second, different ligand. | Glycine (B1666218), Alanine, Histidine iiste.orgscilit.com |

Macrocyclic Metal Complexes

The condensation of this compound with dicarbonyl compounds in the presence of a metal ion, known as a template synthesis, can lead to the formation of macrocyclic metal complexes. researchgate.netresearchgate.net This method has been employed to synthesize complexes with various transition metals.

For instance, macrocyclic complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been prepared through the template condensation of this compound with 5-chloroisatin (B99725) in an alcoholic medium. researchgate.netresearchgate.net Similarly, new macrocyclic chelates of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Copper(II) were synthesized using a ligand derived from 2,6-diacetylpyridine (B75352) and succinic acid hydrazide. jetir.org Another study reported the synthesis of a macrocyclic hydrazone ligand by reacting this compound with acetylacetone, which was then studied for its metal cation extraction capabilities. nih.gov

These synthetic routes demonstrate the utility of this compound as a building block for creating complex, cyclic structures that encapsulate a central metal ion. The resulting macrocyclic complexes often exhibit unique geometries and properties. researchgate.net

Metal Ions Investigated

The coordination capabilities of this compound and its derivatives have been explored with a wide array of metal ions. The following table summarizes the metal ions that have been investigated in complexation studies with this ligand.

| Metal Ion | References |

| Divalent Ions | |

| Copper(II) | researchgate.netresearchgate.netjetir.orgiiste.orgresearchgate.netresearchgate.netnih.govchem-soc.siej-chem.org |

| Nickel(II) | researchgate.netresearchgate.netjetir.orgresearchgate.netnih.govchem-soc.si |

| Cobalt(II) | researchgate.netresearchgate.netjetir.orgresearchgate.netnih.govchem-soc.si |

| Zinc(II) | researchgate.netresearchgate.netresearchgate.netnih.govchem-soc.sirsc.org |

| Manganese(II) | jetir.orgresearchgate.netnih.govchem-soc.sichemprob.org |

| Magnesium(II) | uctm.edu |

| Calcium(II) | uctm.edu |

| Cadmium(II) | rsc.org |

| Trivalent Ions | |

| Iron(III) | rsc.orgchemprob.org |

| Europium(III) | rsc.org |

| Other Oxidation States | |

| Iron(II) | jetir.orgchemprob.org |

| Molybdenum(IV/VI) | chemprob.org |

| Uranium(VI) | chemprob.org |

| Technetium(V) | researchgate.net |

| Rhenium(V) | researchgate.net |

Structural Analysis of Metal Complexes

Coordination Modes and Geometries

The structural analysis of metal complexes with this compound and its derivatives reveals diverse coordination modes and geometries. The geometry is highly dependent on the metal ion, the stoichiometry of the reaction, and the specific derivative of the ligand used.

Reported geometries include:

Octahedral: Suggested for macrocyclic complexes of Co(II), Ni(II), Cu(II), and Zn(II) formed via template condensation with 5-chloroisatin. researchgate.net

Square-Planar: Observed in a mononuclear copper(II) complex with a tridentate, dianionic dihydrazone ligand derived from this compound. researchgate.net

Trigonal Bipyramidal: Indicated for macrocyclic complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) derived from 2,6-diacetylpyridine and succinic acid hydrazide. jetir.org

This compound can act as a ditopic ligand, meaning it can coordinate to two metal ions simultaneously, forming binuclear complexes. chemprob.orguctm.edu In these structures, the ligand can act as a bis-bidentate bridge, coordinating through the carbonyl oxygen and terminal amino nitrogen of each hydrazide group to form stable five-membered rings on both sides of the molecule. uctm.edu In other cases, binuclear structures are assumed for Mn(II) and Fe(II) complexes with dihydrazone derivatives. chemprob.org

Role of Hydrazide Oxygen and Nitrogen Atoms in Coordination

The hydrazide functional group (-CONHNH₂) provides the primary coordination sites in this compound. Depending on the pH of the medium and the nature of the metal ion, coordination can occur in two main ways, involving either the keto or the enol tautomeric form of the ligand. chem-soc.si

Keto Form: In the neutral or keto form, coordination typically involves the carbonyl oxygen atom and the terminal amino nitrogen atom (-NH₂) of the hydrazide group. chem-soc.siuctm.edu This mode of coordination is common in the formation of many mononuclear and binuclear species. uctm.edu

Enol Form: At higher pH or upon interaction with a metal ion, the hydrazide moiety can tautomerize to its enolic form (-C(OH)=N-NH₂). chem-soc.si Deprotonation of the enolic hydroxyl group provides a new coordination site. In complexes of dihydrazone derivatives, coordination often occurs through the deprotonated enolic oxygen and the azomethine nitrogen atom. researchgate.netchemprob.org This enolization is crucial for the formation of certain deprotonated complex species in solution. chem-soc.si

The flexibility to coordinate via either the keto or enol form allows this compound to form a wide variety of stable complexes with different structural features. chem-soc.si

Conformational Studies of Ligand in Complexes

Structural studies of dihydrazone derivatives of this compound have shown that the hydrazone subunits can adopt a robust trans-syn conformation in the solid state. mdpi.com However, in solution, these molecules can exist as several different conformers due to rotation around the C(aryl)–C, C–N, and N–N bonds. mdpi.com This conformational flexibility is significant, as it allows the ligand to adapt to the coordination preferences of various metal ions, leading to different geometries like the formation of helicate structures or binuclear complexes where the two metal centers are held apart by the ligand's backbone. rsc.orguctm.edu

Solution Equilibrium Studies and Speciation

Solution equilibrium studies, typically conducted using pH-metric titrations, are essential for understanding the behavior of this compound and its metal complexes in aqueous solutions. These studies identify the different complex species that form at various pH levels and determine their stability constants. researchgate.netchem-soc.si

Investigations into the complexation of this compound with divalent transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), as well as with Mg(II) and Ca(II), have revealed the formation of a variety of coexisting species. researchgate.netchem-soc.siuctm.edu The distribution of these species is highly dependent on pH.

Computer programs like MINIQUAD-75 and HYSS are used to analyze the titration data and generate speciation diagrams. iiste.orgresearchgate.netchem-soc.siuctm.edu These analyses have confirmed the formation of both mononuclear (ML, ML₂) and homo-binuclear (M₂L) species in protonated, neutral, and deprotonated forms. researchgate.netchem-soc.siuctm.edu

Commonly identified species include:

Protonated complexes (MLH, ML₂H, ML₂H₂): These species form at lower pH values where the ligand's non-coordinating hydrazide groups can be protonated. chem-soc.siuctm.edu

Neutral complexes (ML, ML₂): These form as the pH increases and the neutral form of the ligand participates in complexation. chem-soc.si

Deprotonated complexes (MLH₋₁, M₂LH₋₁): At higher pH, deprotonation of the ligand, often from the enol form, leads to the formation of these species. chem-soc.siuctm.edu The formation of unsymmetrical complexes, such as the M₂LH₋₁ species, has been observed where one metal ion coordinates to the neutral hydrazide group and the other to the deprotonated enolic form of the same ligand molecule. chem-soc.si

The following table presents an example of the best-fit chemical model for the interaction of Ca(II) and Mg(II) with this compound, showing the variety of species formed.

Table: Best Fit Chemical Models for Ca(II) and Mg(II) Complexes with this compound uctm.edu

| Composition (M:L) | Species (mlh) | log β (Ca(II)) | log β (Mg(II)) |

| 1:1 | 111 | 6.87 | 6.19 |

| 110 | 2.53 | 2.05 | |

| 11-1 | -5.73 | -6.65 | |

| 1:2 | 122 | 10.61 | 9.94 |

| 121 | 6.00 | 5.37 | |

| 120 | 4.30 | 3.65 | |

| 12-1 | -4.48 | -5.20 | |

| 12-2 | -13.68 | - | |

| 2:1 | 210 | 5.16 | 4.60 |

| 21-1 | -4.69 | -5.16 |

Note: 'mlh' represents the stoichiometry [MmLlHh]. A positive 'h' indicates a protonated species, while a negative 'h' indicates a deprotonated species.

These studies highlight the complex interplay between pH and complex formation, demonstrating that this compound is a versatile ligand capable of forming a rich variety of species in solution. chem-soc.siuctm.edu

Potentiometric Titration Techniques

Potentiometric titration is a key analytical method used to investigate the formation and stability of metal complexes with this compound in solution. nih.gov This technique involves monitoring the changes in the potential of a suitable electrode, typically a glass electrode to measure pH, as a titrant of known concentration (like sodium hydroxide) is added to a solution containing the ligand and the metal ion. iiste.orgajrconline.org

The interaction of this compound with various divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Ca(II), and Mg(II), has been extensively studied using pH-metric titrations. chem-soc.siuctm.edunih.gov The Calvin-Wilson titration technique is often employed for these studies, which are typically conducted at a constant temperature and ionic strength to ensure thermodynamic consistency. uctm.edu For instance, studies have been performed in an aqueous medium at 303K (30°C) and an ionic strength of 0.1 mol dm⁻³ maintained with NaCl or NaClO₄. chem-soc.siuctm.eduiiste.orgajrconline.org

Determination of Stability Constants and Thermodynamic Parameters

The primary output from the analysis of potentiometric titration data is the determination of stability constants (also known as formation constants) for the metal complexes. These constants quantify the affinity of the ligand for a metal ion in solution. uctm.edu For a general equilibrium reaction:

mM + lL ⇌ MₘLₗ

β = [MₘLₗ] / ([M]ᵐ[L]ˡ)

This compound forms a variety of complex species, including protonated (MLH), simple (ML, ML₂), and deprotonated (MLH₋₁) species, as well as binuclear complexes (M₂L). chem-soc.si The stability constants for these species with several transition metals have been determined. chem-soc.sinih.gov

| Species Stoichiometry (m l h) | Charge | Mn(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) |

|---|---|---|---|---|---|---|

| 1 1 1 | +2 | 11.83 (8) | 12.31 (6) | 13.01 (4) | 15.36 (3) | 12.78 (5) |

| 1 1 0 | +2 | 6.09 (6) | 6.78 (4) | 7.72 (3) | 10.32 (4) | 7.21 (4) |

| 1 1 -1 | +1 | -0.16 (7) | -0.41 (5) | -0.68 (3) | -1.53 (6) | -0.52 (5) |

| 1 2 2 | +2 | 23.33 (7) | 24.38 (5) | 25.88 (3) | 29.87 (4) | 25.21 (4) |

| 1 2 1 | +2 | 17.51 (6) | 18.52 (4) | 20.01 (3) | 23.98 (3) | 19.34 (3) |

| 1 2 0 | +2 | 11.59 (5) | 12.87 (3) | 14.73 (2) | 18.96 (3) | 13.62 (3) |

| 2 1 0 | +4 | 14.52 (4) | 15.82 (3) | 17.72 (2) | 22.18 (3) | 16.51 (3) |

| 2 1 -1 | +3 | 7.98 (5) | 8.81 (4) | 10.21 (3) | 14.01 (4) | 9.68 (4) |

| 2 1 -2 | +2 | 0.81 (6) | 0.82 (5) | 1.83 (4) | 5.01 (5) | 1.54 (5) |

Note: Values in parentheses are standard deviations. Data obtained in aqueous medium at 303K and I = 0.1 mol dm⁻³. chem-soc.si

Beyond stability constants, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be determined by conducting potentiometric titrations at different temperatures. ajrconline.orgej-chem.org

Gibbs Free Energy (ΔG°): Calculated from the stability constant (K) using the equation: ΔG° = -RTlnK. A negative ΔG° indicates a spontaneous complexation reaction. ajrconline.org

Enthalpy (ΔH°): Determined from the van't Hoff equation by plotting lnK against 1/T. A negative ΔH° signifies that the reaction is exothermic. ajrconline.org

Entropy (ΔS°): Calculated using the relationship: ΔG° = ΔH° - TΔS°. A positive ΔS° suggests that the complexation process is entropically favorable. ajrconline.org

For instance, studies on copper(II) complexes with succinic hydrazide have involved the calculation of these thermodynamic parameters to better understand the spontaneity and nature of the complexation. ej-chem.orgej-chem.org

Species Distribution Diagrams and Plausible Equilibria

Species distribution diagrams are graphical representations that show the percentage of each metal-ligand species present in solution as a function of pH. uctm.edu These diagrams are generated using computer programs like HySS (Hyperquad Simulation and Speciation) based on the determined stability constants. chem-soc.siiiste.org They are invaluable for visualizing the pH-dependent equilibria and identifying the dominant species in a given pH range. uctm.edu

For the this compound (SADH or L) system, the diagrams reveal its existence in different protonation states depending on the pH. chem-soc.si At low pH (below ~3.0), SADH is predominantly in its diprotonated form (H₂L²⁺). As the pH increases, it undergoes successive deprotonations to form the monoprotonated (HL⁺) and neutral (L) species. chem-soc.si

When a metal ion (M²⁺) is introduced, a series of complexation equilibria occur:

Formation of Protonated Complexes: At lower pH, the protonated ligand can coordinate with the metal ion. For example, only one of the hydrazide groups may bind to the metal while the other remains protonated and non-bonding. chem-soc.si M²⁺ + H₂L²⁺ ⇌ [MLH]²⁺ + H⁺ M²⁺ + 2H₂L²⁺ ⇌ [ML₂H₂]²⁺ + 2H⁺

Formation of Simple (Neutral Ligand) Complexes: In the mid-pH range (around pH 4.0 and above), the neutral form of SADH participates in complexation. chem-soc.si M²⁺ + L ⇌ [ML]²⁺ [ML]²⁺ + L ⇌ [ML₂]²⁺

Formation of Deprotonated (Hydroxo) Complexes: At higher pH, the coordinated ligand can lose protons, often from the enolic form of the hydrazide group, or from coordinated water molecules. chem-soc.siuctm.edu [ML]²⁺ ⇌ [MLH₋₁]⁺ + H⁺

Formation of Binuclear Complexes: As a ditopic ligand, SADH can bind two metal ions, leading to the formation of homobinuclear species. chem-soc.sitandfonline.com This is particularly observed when the metal-to-ligand ratio is 2:1. chem-soc.siuctm.edu 2M²⁺ + L ⇌ [M₂L]⁴⁺ [M₂L]⁴⁺ ⇌ [M₂LH₋₁]³⁺ + H⁺

The species distribution diagrams for various metal-SADH systems show that the extent of formation for each species is highly dependent on pH. For example, in 2:1 metal-to-ligand systems, the binuclear species [M₂L] can be the dominant form, reaching 70-95% of the total metal concentration in the pH range of approximately 4.0 to 8.0. chem-soc.si Beyond this range, deprotonated binuclear species like [M₂LH₋₁] and [M₂LH₋₂] begin to form. chem-soc.si

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| SADH | This compound |

| H₂L²⁺ | Diprotonated this compound |

| HL⁺ | Monoprotonated this compound |

| L | This compound (Neutral) |

| Mn(II) | Manganese(II) |

| Co(II) | Cobalt(II) |

| Ni(II) | Nickel(II) |

| Cu(II) | Copper(II) |

| Zn(II) | Zinc(II) |

| Ca(II) | Calcium(II) |

| Mg(II) | Magnesium(II) |

| NaCl | Sodium Chloride |

| NaClO₄ | Sodium Perchlorate |

Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Modification

Succinic dihydrazide is utilized in several key areas of polymer synthesis and modification, from enhancing the physical properties of existing polymers to forming the backbone of new biodegradable materials.

Crosslinking Agent in Polymer Production

For instance, in the modification of cellulose-based materials, this compound has been used to crosslink dialdehyde (B1249045) carboxymethyl cellulose (B213188) (DCMC). The reaction occurs via a Schiff's base reaction between the amino groups of SDH and the aldehyde groups on the DCMC chains, forming a crosslinked hydrogel. cellulosechemtechnol.ro This process demonstrates the utility of SDH in creating structured materials from bio-based polymers. While adipic dihydrazide is more commonly cited for cross-linking in water-based acrylic emulsions for paints and coatings, the reactivity of this compound is analogous. atamanchemicals.com

Influence on Polymer Crystallization Behavior (e.g., Poly(L-lactide))

This compound and its derivatives are recognized as effective nucleating agents, particularly for improving the crystallization behavior of Poly(L-lactide) (PLLA), a widely used biodegradable polyester (B1180765). researchgate.netnih.gov PLLA's slow crystallization rate is a significant drawback for its manufacturing and application, and SDH-based compounds help to overcome this limitation. researchgate.net

The addition of these hydrazide compounds accelerates both melt crystallization and non-isothermal crystallization of PLLA. nih.gov For example, a derivative, N,N'-succinic bis(hydrocinnamic acid) dihydrazide (BHSH), when added to PLLA, significantly shortens the crystallization half-time. Research has shown that with a 2 wt% addition of BHSH, the crystallization half-time of PLLA at 100°C decreased dramatically from 575.7 seconds to 48.6 seconds. researchgate.netnih.gov This enhanced crystallization is attributed to the ability of the dihydrazide to provide numerous nucleation sites, promoting faster and more efficient crystal growth. researchgate.netrevmaterialeplastice.ro

| Material | Crystallization Half-Time (s) | Reference |

|---|---|---|

| Pure PLLA | 575.7 | nih.gov |

| PLLA + 2 wt% BHSH | 48.6 | researchgate.netnih.gov |

Synthesis of Biodegradable Polymers (e.g., Poly(ester amide)s)

Succinic acid, the precursor to this compound, is a key monomer in the synthesis of biodegradable poly(ester amide)s (PEAs). nih.govcore.ac.uk These polymers are valued for combining the hydrolyzable ester linkages, which confer biodegradability, with the strong intermolecular hydrogen bonding of amide groups, which provides good thermal and mechanical properties. researchgate.net

The synthesis of PEAs can be achieved through various methods, including the thermal polycondensation of a diamide-diester with a diol. researchgate.net For example, PEAs have been synthesized from monomers derived from succinic acid, glycine (B1666218), and various diols like 1,4-butanediol. researchgate.net While the direct polycondensation using this compound is less commonly detailed, the established use of succinic acid and other dihydrazides in polymerization points to its potential as a monomer for creating PEAs with specific properties. researchgate.netmdpi.com The synthesis often involves reacting a diacid chloride with a diester-diamine, or the solution polycondensation of diamine salts with active esters of dicarboxylic acids. mdpi.com

Stereoselective Polycondensation Reactions

This compound has been instrumental in achieving highly stereocontrolled polymers through polycondensation reactions. A notable example is the reaction of levoglucosenone (B1675106) (LGO), a derivative of cellulose, with dicarboxylic dihydrazides, including this compound. researchgate.netchemrxiv.org

This polycondensation proceeds with high stereoselectivity, predominantly forming the E-isomer of the resulting C=N bond. researchgate.netchemrxiv.org This level of control is significant as it allows for the synthesis of chiral polymers with specific optical properties from a bio-based starting material. The resulting polymers, despite showing high tolerance to many solvents, are designed to be degradable in water with simple chemical treatment, highlighting a path toward sustainable and high-performance materials. researchgate.netchemrxiv.org The reaction between an exo-adduct of LGO and this compound in the presence of acetic acid yields a bishydrazone compound, which serves as a monomer for the final polymer. researchgate.net

Development of Resins and Coatings

The reactivity of this compound makes it a valuable component in the formulation of specialized resins and coatings, contributing to their performance and functional properties. chemimpex.combuketov.edu.kz

Sulfonated this compound Formaldehyde (B43269) Condensates

Sulfonated this compound formaldehyde condensates are synthetic resins prepared through a controlled, three-step reaction involving this compound, formaldehyde, and a sulfonating agent like sodium metabisulfite (B1197395). researchgate.netresearchgate.net These resins have found application as retanning agents in the leather industry. researchgate.net

The properties of the resulting resin, such as viscosity and molecular weight, can be tailored by varying the molar ratios of the reactants. researchgate.net For instance, increasing the formaldehyde-to-succinic dihydrazide ratio leads to an increase in the viscosity and molecular weight of the resin solution, up to a critical point where gelation occurs. researchgate.net Conversely, increasing the degree of sulfonation by raising the sodium metabisulfite-to-succinic dihydrazide ratio tends to decrease the viscosity. researchgate.net When applied to chrome-tanned leather, these resins can improve properties such as tear strength, tensile strength, and elongation at break. researchgate.net

| Molar Ratio | Range Studied | Effect on Resin Properties | Reference |

|---|---|---|---|

| Formaldehyde / this compound (F/SDH) | 2 to 5 | Viscosity increases with increasing ratio | researchgate.net |

| Sodium Metabisulfite / this compound (S/SDH) | 0.1 to 0.4 | Viscosity decreases with increasing ratio | researchgate.net |

Preparation and Characterization of Resins

The synthesis of resins incorporating this compound often involves condensation reactions with aldehydes, such as formaldehyde. For instance, sulfonated this compound formaldehyde resins are prepared through a controlled, three-step process involving this compound, formaldehyde, and a sulfonating agent like sodium metabisulfite. researchgate.net The molar ratios of these reactants significantly influence the properties of the resulting resin. researchgate.net

Characterization of these resins is crucial to understanding their structure and functionality. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (NMR) are employed to identify the functional groups present in the resin and confirm the success of the condensation and sulfonation reactions. asianpubs.org For example, FTIR can verify the presence of N-methylol functional groups formed during the reaction with formaldehyde. researchgate.net Thermal stability of the resins can be evaluated using thermogravimetric analysis (TGA). asianpubs.org

A study on the synthesis of unsaturated polyester resins (UPRs) utilized biobased succinic acid as a key monomer, reacting it with ethylene (B1197577) glycol or poly(ethylene glycol) and maleic anhydride (B1165640). mdpi.com The successful synthesis and cross-linking of these resins were confirmed by nuclear magnetic resonance and Fourier transform infrared spectroscopy. mdpi.com

Table 1: Reactant Ratios in Sulfonated this compound Formaldehyde Resin Synthesis researchgate.net

| Reactant Ratio | Range |

| Sodium metabisulfite/Succinic dihydrazide (S/SDH) mole ratio | 0.1 to 0.4 mol |

| Formaldehyde/Succinic dihydrazide (F/SDH) molar ratio | 2 to 5 mol |

Rheological Properties (Fluidity, Viscosity)

The rheological properties, such as viscosity and fluidity, of this compound-based resins are critical for their application. These properties are heavily dependent on the molecular weight of the polymer and the degree of crosslinking. researchgate.net

In the case of sulfonated this compound formaldehyde resins, an increase in the formaldehyde to this compound ratio leads to a higher viscosity. asianpubs.org This is attributed to the formation of more methylol groups, which can crosslink to create a higher molecular weight resin. researchgate.net Conversely, increasing the degree of sulfonation, by raising the sodium metabisulfite to this compound ratio, results in a decrease in viscosity. asianpubs.org

The viscosity of these resin solutions continues to increase with the growing molecular weight of the polymer until a critical point is reached, at which gelation occurs. asianpubs.org The rheological characteristics of unsaturated polyester resins based on succinic acid have also been examined to determine their processing viability. mdpi.com Furthermore, studies on poly(L-lactic acid) have shown that the addition of an aromatic this compound derivative can significantly improve its fluidity. researchgate.net

Mechanism of Condensation (Methylolation, Sulfonation)

The condensation mechanism for creating sulfonated this compound resins involves two key processes: methylolation and sulfonation. researchgate.net

Methylolation: This initial step involves the reaction of this compound with formaldehyde. The reaction is typically carried out in an aqueous solution and heated. The pH is adjusted to be slightly alkaline (around 7.5) to facilitate the reaction, resulting in the formation of dimethylol this compound. researchgate.netresearchgate.net The molar concentration of the reactants is a key factor affecting this step. researchgate.net

Sulfonation: The methylolated this compound then undergoes sulfonation. Sodium metabisulfite is used as the sulfonating agent, which first hydrolyzes in water to form bisulfite ions. researchgate.net These ions then react with the dimethylol this compound in a basic medium. researchgate.net The sulfonation step is influenced by factors such as pH, reaction temperature, and time. researchgate.netresearchgate.net

Following sulfonation, the condensation process can proceed under either acidic or basic conditions. Acidic conditions promote the formation of ether linkages and can lead to a more viscous solution and potentially gelation. researchgate.net

Application as Retanning Agents for Leather

Sulfonated this compound formaldehyde condensates have been developed and studied as effective retanning agents for chrome-tanned leather. researchgate.netasianpubs.org These resins can improve the physical and mechanical properties of the leather, such as tear strength, tensile strength, and elongation at break. researchgate.net

The effectiveness of the resin as a retanning agent is influenced by the formaldehyde to this compound ratio. researchgate.net A higher ratio produces a resin with a higher molecular weight, which may have reduced substantivity with the collagen structure of the leather. researchgate.net Therefore, optimizing the synthesis conditions, including the sulfonation and formaldehyde ratios, is crucial for achieving the best tanning performance. researchgate.net The performance of these novel resins has been compared to commercial retanning agents like sulfonated melamine (B1676169) formaldehyde resin. researchgate.net this compound is also mentioned in patents as a component in back sizing agents for natural leather to fix fibers on the back of the leather. googleapis.com

Epoxy Crosslinking Agent

This compound is widely recognized as a crosslinking agent, also known as a curing agent, for epoxy resins. researchgate.netchemicalcas.comchemball.com It is particularly useful as a latent curing agent for epoxies used in applications like paints and adhesives. otsukac.co.jp The hydrazide groups of this compound react with the epoxy groups of the resin, leading to the formation of a durable, crosslinked network. This process enhances the mechanical and thermal properties of the cured epoxy.

This compound can be used in powder coatings as a curing agent for epoxy resins and as a reforming agent for synthetic resins. ulprospector.com Its use as an epoxy crosslinking agent is a key application in various industrial processes, including the production of water-based coatings and adhesives for automotive and electronic materials. researchgate.netotsukac.co.jp

Water-Based Coating Additives

This compound serves as an important additive in water-based coatings. researchgate.netchemicalcas.combuketov.edu.kz In these formulations, it can function as a crosslinking agent for acrylic emulsions that contain ketone groups. otsukac.co.jp The reaction between the hydrazide groups of this compound and the ketone groups of the acrylic polymer, often referred to as ketone-hydrazide crosslinking, occurs as the coating dries and the pH shifts. google.com This crosslinking improves the strength and durability of the coating. otsukac.co.jp

This type of crosslinking chemistry is desirable because the reaction can be delayed until after the paint particles have coalesced, ensuring a uniform and robust film formation. google.com The reaction between the ketone and hydrazide groups can proceed at room temperature as the water evaporates. google.com this compound is listed as a suitable dihydrazide for creating these aqueous polyurethane dispersions. google.comgoogle.com

Anti-Corrosive Metal Coatings and Inhibitors

Dihydrazides, including this compound, are utilized as reagents in the formation of anti-corrosive metal coatings. researchgate.netbuketov.edu.kz They can also function as corrosion inhibitors, which are crucial for protecting metals in various environments. otsukac.co.jpbenthamopen.com

Hydrazide derivatives can act as metal reductants and chelate agents due to the reducing properties of hydrazine (B178648). otsukac.co.jp In the context of corrosion inhibition, Schiff bases derived from this compound have been synthesized and tested. For example, a Schiff base of 4-methoxybenzyl amine and a succinic hydrazide derivative (BMSHE) has shown significant efficacy in inhibiting the corrosion of mild steel in a hydrochloric acid solution. tandfonline.com This particular inhibitor was found to be a cathodic type inhibitor. tandfonline.com The protective mechanism involves the inhibitor covering the metal surface, which was confirmed by techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM). tandfonline.com

Biological and Biomedical Research Applications

Medicinal Chemistry and Therapeutic Agent Development

Succinic dihydrazide serves as a versatile scaffold in medicinal chemistry for the synthesis of novel compounds with therapeutic potential. chemimpex.comontosight.ai Its unique structure, featuring two reactive hydrazide groups, allows for the creation of a wide array of derivatives, including hydrazones, heterocyclic compounds, and metal complexes, which have been investigated for various biological activities. airo.co.inrsc.orgmdpi.com

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with research highlighting their effectiveness against a range of bacterial and fungal pathogens. buketov.edu.kzresearchgate.netresearchgate.net The core structure can be modified to produce compounds like bis-1,3,4-oxadiazoles, bis-4-thiazolidinones, and bis-5-amino-3-pyrazolones, many of which exhibit noteworthy antimicrobial effects. airo.co.inresearchgate.net

Metal complexes incorporating this compound derivatives have also been a major focus of research. chemprob.org The chelation of metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) with Schiff bases derived from this compound can lead to enhanced biological activity compared to the ligands alone. rsc.orgniscair.res.inresearchgate.netresearchgate.net For instance, Fe(II) and Mn(II) complexes of bis-(3,5-di-tert-butyl-salicylidene) dihydrazone of succinic acid dihydrazide have been found to possess high bactericidal and fungicidal activities. chemprob.org Similarly, new organic-inorganic hybrids, created by grafting binuclear copper and nickel complexes of this compound Schiff bases onto mesoporous silica (B1680970) nanoparticles, have shown bactericidal effects against E. coli, S. aureus, and B. subtilis. rsc.org

Studies have shown that some synthesized compounds are active against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov In one study, a series of newly synthesized 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes, derived from this compound, were active against both bacterial types at concentrations below 6 µg/mL. nih.gov However, the spectrum of activity can be specific; some heterocyclic derivatives showed significant activity against Gram-negative bacteria while being only moderately effective against Gram-positive strains and inactive against fungi. airo.co.in

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Fe(II) complex with reduced succinic acid dihydrazone | Mycobacterium lacticolium, Pseudomonas aeruginosa | High bactericidal activity | chemprob.org |

| Zn(II) macrocyclic complex with 5-chloroisatin (B99725) | B. subtilis, S. aureus, P. aeruginosa, E. coli | Active | researchgate.net |

| 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes | Gram-positive and Gram-negative bacteria | Active at <6 µg/mL | nih.gov |

| N,N'-bis-[1-(4-chlorophenyl)-ethylidene]-succinic acid dihydrazide | S. aureus, E. coli | Moderate activity | airo.co.in |

| MSN-APS-Cu2L (grafted copper complex) | S. aureus, B. subtilis | Bactericidal effects | rsc.org |

A primary mechanism underlying the antifungal activity of many this compound derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH). researchgate.netresearchgate.net SDH, also known as mitochondrial complex II, is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a vital role in cellular respiration and energy production in pathogenic fungi. researchgate.netresearchgate.net By binding to the ubiquinone-binding site of the SDH enzyme, these inhibitors block the electron transfer from succinate to ubiquinone. researchgate.netresearchgate.net This disruption of the respiratory chain impedes ATP synthesis, ultimately leading to the death of the fungal pathogen. researchgate.net

Research has shown that hydrazide-containing compounds can be potent SDH inhibitors. medchemexpress.com For example, butanedioic acid mono(2,2-dimethylhydrazide), a compound structurally similar to succinate, was found to be a competitive inhibitor of membrane-bound succinate dehydrogenase. nih.gov More recent studies have focused on designing novel hydrazide derivatives that specifically target fungal SDH. nih.govresearchgate.net Preliminary mechanistic studies on some of these novel compounds confirmed that they disrupt the normal growth and structure of fungal hyphae, consistent with the effects of SDH inhibition. medchemexpress.comnih.gov

The biological activity of this compound derivatives is highly dependent on their chemical structure. Research into structure-activity relationships (SAR) aims to identify the molecular features that confer or enhance antimicrobial potency. Studies have shown that the nature of the substituents attached to the this compound backbone plays a critical role.

For instance, in a series of heterocyclic compounds synthesized from this compound, a bis-1,3-dioxo-isoquinoline derivative (compound 12) was identified as the most active against Gram-negative bacteria. airo.co.in The condensation of this compound with different aldehydes to form dihydrazones also yields compounds with varying activities. mdpi.com The solid-state structure of these molecules is often in the enol-imino tautomeric form, which influences their biological function. mdpi.com

In the development of novel succinate dehydrogenase inhibitors (SDHIs), SAR studies are crucial. A series of d/l-camphorhydrazide derivatives were synthesized and tested, revealing that specific compounds, A1-7 (from d-camphor) and A2-7 (from l-camphor), exhibited excellent activity against the fungus Rhizoctonia solani, superior to the commercial fungicide boscalid (B143098). nih.gov This highlights how stereochemistry and the specific organic moieties attached to the hydrazide core can dramatically influence inhibitory power against target enzymes.

This compound and its derivatives are recognized as valuable precursors in the development of potential anticancer and anti-tumor agents. chemimpex.comwisdomlib.org The modification of the dihydrazide backbone has led to the synthesis of various compounds, including metal complexes and hydrazide-hydrazones, with demonstrated cytotoxic activity against several cancer cell lines. acs.org

Metal complexes, in particular, have shown significant promise. Heterocyclic complexes of Cr(III) and Fe(III), synthesized through the condensation of this compound and 5-chloroindoline-2,3-dione, were found to have significant anticancer properties when tested against a human oral cancer (HNSC) cell line. In another study, macrocyclic complexes of Co(II), Ni(II), Cu(II), and Zn(II) were synthesized from succinic acid dihydrazide and 5-chloroisatin; the Zn(II) complex showed significant anticancer activity against Squamous Cell Carcinoma cells. researchgate.net

Hydrazide-hydrazone derivatives have also been a focus of anticancer research. One study screened a library of hydrazide-hydrazone derivatives and found a specific compound that induced significant cell death in a panel of colon cancer cells (HCT-116, DLD-1, and SW-620) while leaving healthy fibroblast cells relatively unharmed. acs.org The dihydrazide of D,L-ureidosuccinic acid, a related compound, was found to suppress the growth of Myeloma P-8 and Sarcoma 180. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives